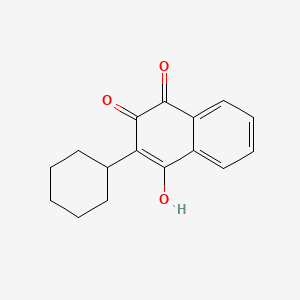

Parvaquone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La parvaquone est un composé de l'hydroxynaphtoquinone doté d'une activité anti-protozoaire significative. Il est principalement utilisé en médecine vétérinaire pour traiter la theilériose, une maladie causée par des parasites tels que Theileria parva et Theileria annulata. Le composé est connu pour son efficacité dans le traitement de la fièvre de la côte est, une maladie mortelle chez les bovins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La parvaquone peut être synthétisée par diverses méthodes. Une approche courante implique l'utilisation de la 2-hydroxyn-aphthalène-1,4-dione comme matière de départ. La synthèse implique généralement des processus en une ou deux étapes avec des conditions de réaction simples et douces. Par exemple, une méthode comprend la cyclohexylation du 1-naphtol suivie d'une oxydation et d'une époxydation .

Méthodes de production industrielle : La production industrielle de la this compound se concentre sur l'obtention d'une économie atomique et d'une économie de processus plus élevées tout en maintenant la pureté du produit. L'utilisation de matières premières et de réactifs bon marché et faciles à obtenir est mise en avant. Des progrès récents ont conduit au développement de procédés écologiquement responsables, opérationnellement simples et économiquement viables .

Analyse Des Réactions Chimiques

Types de réactions : La parvaquone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Réduction : La réduction de la this compound peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquant la this compound utilisent souvent des réactifs comme les halogénoalcanes dans des conditions basiques.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent diverses naphtoquinones substituées, qui présentent un large éventail d'activités biologiques .

Applications De Recherche Scientifique

Efficacy Against Theileria parva

-

Treatment of East Coast Fever :

- Clinical trials have demonstrated that parvaquone is effective in treating ECF. In one study involving 100 naturally infected cattle, 88% of those treated with this compound showed recovery from the disease .

- Another study indicated that this compound achieved a cure rate of 80% among cattle with advanced symptoms of ECF .

-

Comparative Studies :

- This compound has been compared with buthis compound, a more potent derivative. Both compounds exhibit similar efficacy in curing ECF, with buthis compound having a slightly higher cure rate (90%) compared to this compound (88%) in controlled trials .

- A study highlighted that while both drugs are effective, buthis compound persists longer in plasma and has a lower toxicity profile, making it a preferred option in certain cases .

Applications Beyond Theileria

This compound's applications extend to other protozoal infections:

- Neospora caninum : Research indicates that this compound inhibits the proliferation of Neospora caninum, suggesting potential use in treating neosporosis in livestock .

- Malaria and Cryptosporidiosis : Historical studies have shown that compounds related to this compound exhibit activity against malaria and cryptosporidiosis, indicating a broader spectrum of antiprotozoal activity .

Table 1: Summary of Clinical Trials Using this compound

Safety and Toxicity

This compound exhibits low toxicity levels, which is crucial for its use in livestock. Studies have reported an LD50 greater than 8000 mg/kg in rodents, indicating a favorable safety profile for veterinary applications .

Mécanisme D'action

Parvaquone exerts its effects by targeting the mitochondrial electron transport chain of the parasites. It binds to the quinone-binding site of cytochrome b, inhibiting the coenzyme Q-cytochrome c reductase. This disruption in the electron transport chain leads to the death of the parasites .

Comparaison Avec Des Composés Similaires

Buparvaquone: Another hydroxy naphthoquinone with similar anti-protozoal activity.

Atovaquone: A hydroxynaphthoquinone used in the treatment of malaria and Pneumocystis jirovecii pneumonia.

Uniqueness: this compound is unique due to its specific effectiveness against Theileria parva and Theileria annulata, making it a crucial compound in veterinary medicine for treating East Coast Fever. Its relatively simple synthesis and cost-effective production methods further enhance its significance .

Activité Biologique

Parvaquone, a naphthoquinone derivative, is primarily known for its efficacy in treating infections caused by the protozoan parasite Theileria parva, which is responsible for East Coast Fever (ECF) in cattle. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound is structurally related to other naphthoquinones, which are known for their biological activities. Its mechanism of action involves inhibition of mitochondrial respiration in Theileria parasites, leading to a decrease in ATP production and ultimately causing parasite death. This action is similar to that of other quinones, which disrupt electron transport chains within the mitochondria.

Pharmacokinetics

Research has shown that this compound has a relatively long half-life in plasma, allowing for sustained therapeutic effects. Studies indicate that this compound can persist longer in the bloodstream compared to its analogue, buthis compound, which enhances its potential efficacy in treating infections .

Comparative Studies

Numerous studies have assessed the efficacy of this compound in treating ECF. A notable trial involved 60 cattle infected with Theileria parva, where this compound was compared with a combination treatment of this compound and frusemide. The results indicated a cure rate of 80% for those treated with this compound alone and 93.3% for the combination therapy .

| Treatment Type | Total Cattle | Cured Cattle | Cure Rate (%) |

|---|---|---|---|

| This compound | 30 | 24 | 80.0 |

| This compound + Frusemide | 30 | 28 | 93.3 |

These findings underscore the importance of early diagnosis and prompt treatment to improve outcomes in infected animals.

Case Studies

A field trial conducted in Zambia evaluated the effectiveness of a single intramuscular dose of this compound at 2.5 mg/kg in cattle diagnosed with ECF. The study reported a cure rate of 91%, demonstrating this compound's potential as an effective treatment option .

In another study involving calves treated with various dosages of this compound, it was found that administering 10 mg/kg twice at 48-hour intervals resulted in a resolution of infection in approximately 84.6% of cases .

In Vitro Studies

In vitro studies have also been conducted to assess the cytotoxicity and uptake of this compound-loaded solid lipid nanoparticles (SLN). These studies revealed that SLN formulations exhibited low cytotoxicity to U937 cells while showing significant uptake by macrophage cell lines, indicating potential for targeted delivery to the reticuloendothelial system (RES) .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute oral toxicity studies suggest that while side effects can occur, they are generally mild when administered at recommended dosages .

Propriétés

Numéro CAS |

4042-30-2 |

|---|---|

Formule moléculaire |

C16H16O3 |

Poids moléculaire |

256.30 g/mol |

Nom IUPAC |

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |

Clé InChI |

XBGHCDVBZZNDBY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

SMILES canonique |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Key on ui other cas no. |

4042-30-2 |

Pictogrammes |

Irritant |

Synonymes |

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.